![molecular formula C24H26N2O5S B3436288 N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3436288.png)
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as EMBS, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of glycine derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its potential to have anti-inflammatory and analgesic effects. This can be useful in studying the mechanisms of pain and inflammation. Another advantage is its potential use in treating neurodegenerative diseases and cancer. However, one limitation of using N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
For the study of N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide include further investigating its mechanism of action and potential use in treating other diseases, as well as improving its solubility in water for use in lab experiments.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N~2~-(4-ethoxyphenyl)-N~1~-(2-methoxybenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-3-31-21-15-13-20(14-16-21)26(32(28,29)22-10-5-4-6-11-22)18-24(27)25-17-19-9-7-8-12-23(19)30-2/h4-16H,3,17-18H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBYZBBIADHVEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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